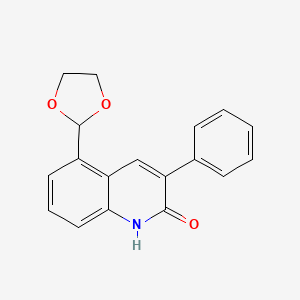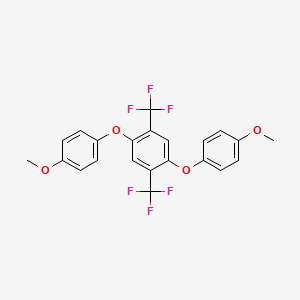
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85% (hereafter referred to as 5-DQ85) is a novel organic compound with potential applications in scientific research. It is a derivative of quinolin-2-one, which is a heterocyclic compound containing a quinoline ring and an oxygen atom. 5-DQ85 has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
5-DQ85 has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various organic compounds, such as pyrimidine derivatives, quinoline derivatives, and triazolo-benzimidazole derivatives. It has also been used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-tuberculosis agents.
Mecanismo De Acción
The mechanism of action of 5-DQ85 is not yet fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form by an enzyme in the body. This active form then binds to specific receptors in the body, triggering a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
5-DQ85 has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory molecules. In addition, it has been found to exhibit anti-inflammatory and anti-allergic properties, as well as antifungal and anti-bacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-DQ85 has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is stable in a wide range of conditions. It is also relatively non-toxic and has low bioaccumulation potential. However, it is not water soluble and can be difficult to work with in aqueous solutions.
Direcciones Futuras
5-DQ85 has potential for further research in several areas. It could be studied for its potential as an anti-cancer agent, as well as its ability to modulate the immune system. It could also be studied for its potential applications in drug delivery systems, as well as its ability to interact with other drugs and biological molecules. Additionally, it could be studied for its potential applications in the design of novel materials, such as polymers and nanomaterials. Finally, it could be studied for its potential applications in the production of biofuels and other green energy sources.
Métodos De Síntesis
5-DQ85 can be synthesized using a two-step process. The first step involves the conversion of 1-chloro-3-phenyl-5-methoxy-2-quinolinecarboxylic acid to 5-chloro-3-phenyl-1(H)-quinolin-2-one with the use of a base. In the second step, the 5-chloro-3-phenyl-1(H)-quinolin-2-one is then reacted with 1,3-dioxole to give 5-(1,3-dioxolyl)-3-phenyl-1(H)-quinolin-2-one.
Propiedades
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-14(12-5-2-1-3-6-12)11-15-13(18-21-9-10-22-18)7-4-8-16(15)19-17/h1-8,11,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPJDOEEQTBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C3C=C(C(=O)NC3=CC=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)




![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)